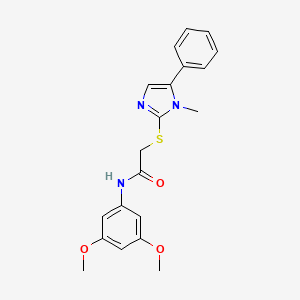

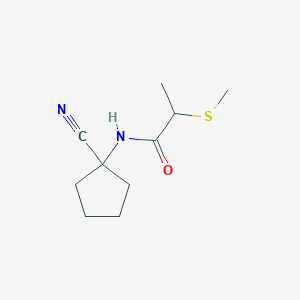

![molecular formula C28H26N4O3S2 B2522311 N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 895099-82-8](/img/structure/B2522311.png)

N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide" is a complex molecule that appears to be related to a family of compounds that include benzothiazole and acetamide moieties. These compounds are of interest due to their potential photophysical properties, antioxidant activities, and antibacterial and antitumor effects.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzothiazoles with acetic acid or chloroacetyl chloride, and further modifications with various reagents such as hydrazine hydrate or 2-mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives . The synthesis process often employs techniques like refluxing, microwave irradiation, and the use of catalysts like potassium carbonate to obtain the desired acetamide derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, mass, and elemental analysis . These studies reveal the planarity of certain groups within the molecules and the presence of intramolecular hydrogen bonds that contribute to the stability of the molecular conformation. The angles between planes of the rings and the types of hydrogen bonds formed are characteristic of the substituents on the benzothiazole moiety.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of various functional groups. For instance, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides are affected by the nature of the hydrogen bond assemblies formed with water and acetic acid . The antioxidant activity of N-substituted benzyl/phenyl acetamides is attributed to the scavenging of superoxide anion radicals, which is a chemical reaction indicative of their potential as antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their pKa values, have been determined through UV spectroscopic studies. The pKa values indicate the acidity constants of the acetamide derivatives and provide insight into the protonation sites on the molecules, which are important for understanding their behavior in biological systems . The antibacterial and antitumor activities of these compounds have been evaluated in vitro, suggesting that their physical and chemical properties contribute to their biological activities .

Applications De Recherche Scientifique

Antitumor Activity

The synthesis and evaluation of benzothiazole derivatives for antitumor activity have been a significant area of research. For instance, benzothiazole derivatives bearing heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015). Another study focused on the synthesis of novel 4-thiazolidinones containing a benzothiazole moiety, some of which exhibited anticancer activity on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010).

Antioxidant Studies

Research has also been conducted on the antioxidant properties of benzothiazole derivatives. A study on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed moderate to significant radical scavenging activity, suggesting potential antioxidant applications (Ahmad et al., 2012).

Anti-inflammatory Applications

The compound's structural components have also been linked to anti-inflammatory activity. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3S2/c1-18-7-6-8-21(13-18)16-32-24-10-5-4-9-23(24)27-25(37(32,34)35)15-29-28(31-27)36-17-26(33)30-22-12-11-19(2)20(3)14-22/h4-15H,16-17H2,1-3H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSAEYPIRHGNSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

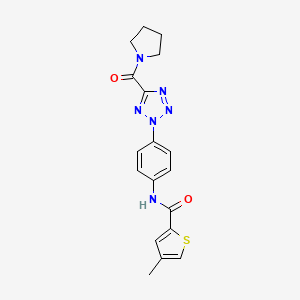

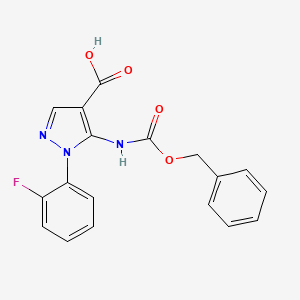

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

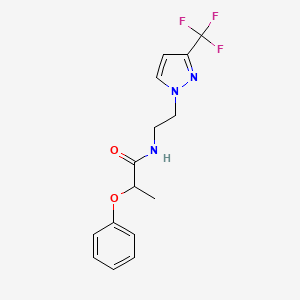

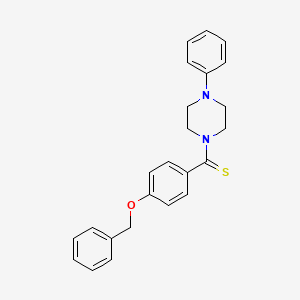

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)

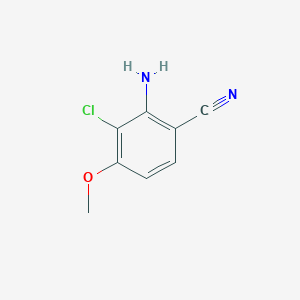

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)

![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)

![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)

![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)